(S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid
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Overview
Description
(S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid is a chiral amino acid derivative with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a benzyloxycarbonylamino group attached to a propanoic acid backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Alkylation: The protected amino acid is then subjected to alkylation with benzyl bromide in the presence of a base such as sodium hydride (NaH) to introduce the benzyl group.
Methylation: The resulting intermediate is further methylated using methyl iodide (MeI) in the presence of a base to introduce the methylamino group.
Deprotection: Finally, the Cbz protecting group is removed under acidic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or methylamino groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid has a wide range of scientific research applications, including:
- Medicine
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active peptides and proteins.
Properties
IUPAC Name |
(2S)-3-[benzyl(methyl)amino]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-21(12-15-8-4-2-5-9-15)13-17(18(22)23)20-19(24)25-14-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,24)(H,22,23)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDQGJRHJSSZLT-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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